N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methyl-4-nitrobenzamide
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Overview
Description
N~1~-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-METHYL-4-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, an ethyl group, a methyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-METHYL-4-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl derivative, followed by the introduction of the cyano, ethyl, and methyl groups. The final step involves the nitration of the benzamide moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N1-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-METHYL-4-NITROBENZAMIDE is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-METHYL-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
Scientific Research Applications
N~1~-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-METHYL-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4-ethyl-5-methyl-2-thienyl)isonicotinamide
- N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide
Uniqueness
N~1~-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-METHYL-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C16H15N3O3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O3S/c1-4-12-10(3)23-16(13(12)8-17)18-15(20)11-5-6-14(19(21)22)9(2)7-11/h5-7H,4H2,1-3H3,(H,18,20) |
InChI Key |
UCPULCCYKKKGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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